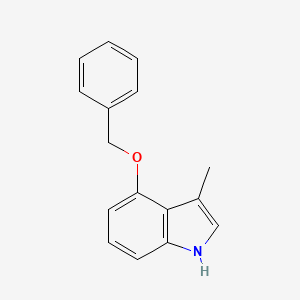

4-(Benzyloxy)-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-10-17-14-8-5-9-15(16(12)14)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAHEELREUZCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-methyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylindole and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Procedure: The 3-methylindole is treated with benzyl bromide in the presence of the base, leading to the formation of this compound through nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) are used under acidic conditions.

Major Products:

Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

Reduction: Formation of benzyloxy alcohols.

Substitution: Introduction of halogens, nitro groups, or other electrophiles at the indole ring.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-3-methyl-1H-indole is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .

Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methyl-1H-indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Benzyloxyindole (C₁₅H₁₃NO; MW 223.28 g/mol): Lacks the 3-methyl group, resulting in reduced steric hindrance. The absence of the methyl group may increase reactivity at the 3-position, making it a versatile precursor for further functionalization .

- 5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (C₂₉H₂₅NO₂; MW 419.52 g/mol): Features dual benzyloxy groups (positions 5 and 2-phenyl), increasing molecular weight and hydrophobicity. This structural complexity may enhance binding affinity in receptor-ligand interactions compared to monosubstituted analogs .

- This contrasts with the electron-rich benzyloxy group in the target compound .

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(Benzyloxy)-3-methyl-1H-indole | C₁₆H₁₅NO | 237.30 | 4-benzyloxy, 3-methyl |

| 4-Benzyloxyindole | C₁₅H₁₃NO | 223.28 | 4-benzyloxy |

| 5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole | C₂₉H₂₅NO₂ | 419.52 | 5-benzyloxy, 2-(4-benzyloxyphenyl), 3-methyl |

| 4-Methoxy-3-(4-methoxybenzyl)-1H-indole | C₁₇H₁₇NO₂ | 283.33 | 4-methoxy, 3-(4-methoxybenzyl) |

Physicochemical Properties

- Boiling Point : Derivatives with larger substituents (e.g., dual benzyloxy groups) exhibit higher boiling points due to increased molecular weight and van der Waals interactions. For example, 5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole has a boiling point of ~620.5°C .

- Solubility : Methoxy-substituted indoles (e.g., 4-Methoxy-3-(4-methoxybenzyl)-1H-indole) may show improved aqueous solubility compared to benzyloxy analogs due to reduced hydrophobicity .

- Crystallinity : Structural studies of methyl 4-(5-methoxy-1H-indolyl)carboxylate reveal dihedral angles (22.5°) between aromatic rings, influencing packing efficiency. The 3-methyl group in the target compound may similarly affect crystallinity .

Biological Activity

4-(Benzyloxy)-3-methyl-1H-indole is an organic compound with significant biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{15}NO, with a molecular weight of approximately 251.28 g/mol. The compound features an indole ring substituted with a benzyloxy group and a methyl group, which enhances its reactivity and biological activity due to the electron-donating properties of the benzyloxy group.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor , particularly against cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can significantly affect pharmacokinetic profiles and drug-drug interactions, making it an important compound in drug development.

2. Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer activity . For example, a study synthesized various derivatives and tested them against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation . The compound's mechanism may involve the inhibition of heat shock protein 90 (Hsp90), which is essential for cancer cell survival and proliferation .

3. Antimicrobial Activity

In vitro studies have shown that certain derivatives of this compound possess antimicrobial properties . For instance, compounds derived from this compound were evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting IC50 values below 1 µg/mL, indicating potent anti-tubercular effects .

Case Study: Anticancer Activity

A specific study evaluated the effects of various synthesized derivatives of this compound on HeLa cells (human cervical cancer cells). The results indicated that several derivatives not only inhibited cell growth but also induced apoptosis through pathways involving oxidative stress and cell cycle arrest. This suggests potential therapeutic applications in cancer treatment .

Case Study: Metabolomic Analysis

Another research effort involved metabolomic analysis to investigate how exposure to compounds including this compound affected cellular metabolism in MCF-7 breast cancer cells. The study found significant alterations in metabolites linked to cell proliferation and oxidative stress, highlighting the compound's potential role in modifying metabolic pathways relevant to cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Contains two benzyloxy groups | Enhanced electron-donating properties |

| 4-Benzyloxyindole | Lacks methyl substitution at position 3 | Simpler structure with fewer substituents |

| 5-(Methoxy)-3-methyl-1H-indole | Contains a methoxy group instead of benzyloxy | Different electronic effects due to methoxy |

The table above illustrates how the structural variations among related compounds can influence their biological activities. The unique combination of substituents in this compound contributes to its enhanced reactivity and therapeutic potential compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-3-methyl-1H-indole?

- Methodology : The compound is typically synthesized via benzylation of a 4-hydroxyindole precursor. For example, alkylation using benzyl bromide or substituted benzyl halides under basic conditions (e.g., NaH in DMF) is a standard approach . Deprotection of intermediates may involve palladium-catalyzed hydrogenolysis (e.g., Pd(OH)₂/C) to remove protecting groups .

- Key Considerations : Reaction stoichiometry, solvent polarity, and temperature control are critical for yield optimization. Flash chromatography (e.g., cyclohexane/EtOAc gradients) is commonly used for purification .

Q. How is this compound characterized in terms of structural elucidation?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., benzyloxy and methyl groups). For example, H NMR peaks at δ 4.26 (s, 2H) and δ 2.30 (s, 3H) correspond to benzyloxy and methyl protons, respectively .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M + H] ion matching calculated values) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretches at ~3400 cm in indole derivatives) .

Q. What types of chemical reactions are this compound derivatives prone to undergo?

- Reactivity : The indole core facilitates electrophilic substitution (e.g., at C-5 or C-6 positions). The benzyloxy group can be cleaved via hydrogenolysis, while the methyl group stabilizes the π-electron system .

- Transformations : Alkylation, oxidation (e.g., permanganate-mediated), and reduction (e.g., NaBH₄ for alcohol derivatives) are common .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during benzylation reactions?

- Optimization Strategies :

- Catalyst Selection : Use phase-transfer catalysts (e.g., HMPA) to enhance reaction efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Reactions at 0–25°C minimize side-product formation .

- Validation : Monitor reaction progress via TLC or HPLC and adjust stoichiometry based on intermediate purity .

Q. How should discrepancies in NMR data for this compound derivatives be addressed?

- Troubleshooting :

- Impurity Analysis : Compare experimental H NMR with literature (e.g., δ 7.25–6.85 for aromatic protons in benzyl-substituted indoles) .

- 2D NMR : Use HSQC or COSY to resolve overlapping signals in complex mixtures .

- Crystallographic Validation : Cross-check with X-ray diffraction data for unambiguous assignments .

Q. What computational methods are employed to predict the reactivity of this compound in substitution reactions?

- Modeling Approaches :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .

- Case Study : DFT studies on similar indoles show higher reactivity at C-5 due to electron-donating substituents .

Q. What crystallographic techniques are used to determine the solid-state structure of this compound derivatives?

- Methods :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional conformations. For example, SHELX software refines crystallographic data to validate molecular geometry .

- Intermolecular Interactions : Analyze hydrogen bonding (e.g., C–H···π) and packing motifs to understand stability .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound?

- Mitigation Tactics :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during benzylation .

- Purification : Gradient flash chromatography or preparative HPLC isolates target compounds from regioisomers .

- Reaction Monitoring : Real-time IR or MS detects intermediates, enabling rapid adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.